molecular formula C19H22N2O4S2 B2566870 2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 919850-87-6

2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2566870
CAS No.: 919850-87-6
M. Wt: 406.52
InChI Key: RTICGDGSPHEAMM-UHFFFAOYSA-N
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Description

2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a methanesulfonylphenyl group, and an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the methanesulfonylphenyl and acetamido groups through a series of reactions. These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is crucial for monitoring the synthesis process and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:

  • 2-acetamido-2-(4-methanesulfonylphenyl)propanoic acid
  • 2-acetamido-2-(4-methanesulfonylphenyl)butanoic acid

Uniqueness

What sets this compound apart from similar compounds is its unique benzothiophene core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, or specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-11-3-8-14-15(9-11)26-19(17(14)18(20)23)21-16(22)10-12-4-6-13(7-5-12)27(2,24)25/h4-7,11H,3,8-10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTICGDGSPHEAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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